Cas no 1482669-07-7 (2-butylazetidine)

2-butylazetidine structure
2-butylazetidine structure
Product name:2-butylazetidine
CAS No:1482669-07-7
MF:C7H15N
MW:113.200701951981
CID:6490944
PubChem ID:17956121

2-butylazetidine Chemical and Physical Properties

Names and Identifiers

    • 2-butylazetidine
    • Azetidine, 2-butyl-
    • Inchi: 1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3
    • InChI Key: ZGRKUVWWFYACID-UHFFFAOYSA-N
    • SMILES: N1CCC1CCCC

Experimental Properties

  • Density: 0.822±0.06 g/cm3(Predicted)
  • Boiling Point: 150.3±8.0 °C(Predicted)
  • pka: 11.33±0.40(Predicted)

2-butylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1248522-0.25g
2-butylazetidine
1482669-07-7
0.25g
$972.0 2023-05-26
Enamine
EN300-1248522-5.0g
2-butylazetidine
1482669-07-7
5g
$3065.0 2023-05-26
Enamine
EN300-1248522-0.05g
2-butylazetidine
1482669-07-7
0.05g
$888.0 2023-05-26
Enamine
EN300-1248522-1000mg
2-butylazetidine
1482669-07-7
1000mg
$986.0 2023-10-02
Enamine
EN300-1248522-250mg
2-butylazetidine
1482669-07-7
250mg
$906.0 2023-10-02
Enamine
EN300-1248522-10000mg
2-butylazetidine
1482669-07-7
10000mg
$4236.0 2023-10-02
Enamine
EN300-1248522-0.5g
2-butylazetidine
1482669-07-7
0.5g
$1014.0 2023-05-26
Enamine
EN300-1248522-0.1g
2-butylazetidine
1482669-07-7
0.1g
$930.0 2023-05-26
Enamine
EN300-1248522-500mg
2-butylazetidine
1482669-07-7
500mg
$946.0 2023-10-02
Enamine
EN300-1248522-5000mg
2-butylazetidine
1482669-07-7
5000mg
$2858.0 2023-10-02

Additional information on 2-butylazetidine

Introduction to 2-Butylazetidine (CAS No. 1482669-07-7)

2-Butylazetidine (CAS No. 1482669-07-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This four-membered heterocyclic compound, characterized by a nitrogen atom and a butyl substituent, has been the subject of numerous studies aimed at elucidating its biological activities and potential uses in drug development.

The azetidine ring, a fundamental component of 2-butylazetidine, is known for its high reactivity and conformational flexibility, which make it an attractive scaffold for the design of novel bioactive molecules. The presence of the butyl group further enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. These properties have led researchers to explore 2-butylazetidine as a potential lead compound for various therapeutic targets.

Recent studies have highlighted the potential of 2-butylazetidine in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-butylazetidine derivatives exhibit potent neuroprotective effects by modulating specific ion channels and receptors involved in neuronal function. These findings suggest that 2-butylazetidine could be a valuable starting point for the development of new drugs targeting conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

In addition to its neuroprotective properties, 2-butylazetidine has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute found that certain 2-butylazetidine derivatives exhibit selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, making 2-butylazetidine a potential candidate for further investigation in oncology.

The synthetic accessibility of 2-butylazetidine is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives, allowing for rapid optimization and scale-up in drug discovery programs. One notable method involves the use of transition-metal-catalyzed cyclization reactions, which provide high yields and excellent stereoselectivity. This synthetic versatility enables researchers to explore a wide range of structural modifications to optimize the pharmacological properties of 2-butylazetidine.

Despite its promising potential, further research is needed to fully understand the pharmacokinetics and safety profile of 2-butylazetidine. Preclinical studies are currently underway to evaluate its efficacy and toxicity in animal models, with the goal of advancing promising candidates into clinical trials. These efforts are crucial for translating the laboratory findings into practical therapeutic applications.

In conclusion, 2-Butylazetidine (CAS No. 1482669-07-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its synthetic accessibility, make it an attractive candidate for further investigation in medicinal chemistry and drug development. As research continues to uncover new insights into its mechanisms of action and biological effects, 2-butylazetidine is poised to play a significant role in advancing our understanding and treatment of various diseases.

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